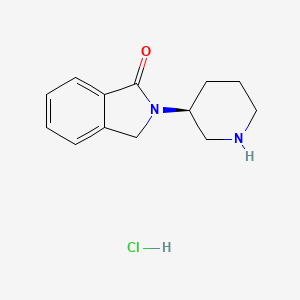

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C13H16N2O・HCl . It is a versatile material extensively used in scientific research and offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique structural properties.

Molecular Structure Analysis

The molecular formula of “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is C13H17ClN2O . The average mass is 252.740 Da and the monoisotopic mass is 252.102936 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Research has demonstrated the synthesis and structure-activity relationships (SAR) of acetylcholinesterase inhibitors, highlighting the importance of rigid analogs for enhancing activity. The study by Sugimoto et al. (1995) elaborates on the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and its potent anti-AChE activity, showcasing the selective affinity for AChE over butyrylcholinesterase and its marked increase in acetylcholine content in rat cerebral cortex upon administration (Sugimoto et al., 1995). This study underlines the potential therapeutic applications of such compounds in treating diseases characterized by cholinergic dysfunction.

Antimycobacterial and Cytotoxic Evaluation

A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines have been synthesized and evaluated for their antimycobacterial activities. The research conducted by Rani et al. (2019) discovered that compounds with a butyl chain as a spacer between two pharmacophores showed potent and non-cytotoxic antimycobacterial activity, indicating their potential application in developing new treatments for tuberculosis (Rani et al., 2019).

Corrosion Inhibition

The inhibitive properties of derivatives on the corrosion of mild steel in acidic media have been studied, indicating that compounds with piperidinylmethylindoline-2-one structures can serve as effective corrosion inhibitors. The research by Ahamad et al. (2010) demonstrates that these compounds show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their utility in protecting metals against corrosion in industrial applications (Ahamad et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituent, such as the work by Gan et al. (2003), explore the luminescent properties and photo-induced electron transfer mechanisms, revealing insights into the potential use of such compounds in designing new photoluminescent materials or molecular probes for bioimaging applications (Gan et al., 2003).

Wirkmechanismus

The mechanism of action of “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is not specified in the search results. Its use in drug discovery and medicinal chemistry suggests that it may interact with biological systems in a specific way.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWKGPSJZQXQV-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)